molecular formula C7H9F3N2O B1404676 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol CAS No. 1446786-34-0

1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Cat. No. B1404676
M. Wt: 194.15 g/mol
InChI Key: IMFRUDKMTRGTIL-UHFFFAOYSA-N
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Description

“1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol” is a chemical compound with a molecular weight of 150.1 . It is also known as 1-Methyl-5-(trifluoromethyl)-1H-pyrazole . The IUPAC name for this compound is 1-methyl-5-(trifluoromethyl)-1H-pyrazole .


Synthesis Analysis

A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been developed . This method is high-yielding and is key for important building blocks relevant to medicinal and agrochemistry . The method involves a kilogram-scale synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a boiling point of 137.7±35.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives Pyrazoles, including derivatives of "1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol," are crucial in developing compounds with significant agrochemical and pharmaceutical activities. Recent advancements in synthetic strategies and the biological activities of pyrazole derivatives have been highlighted. These compounds, synthesized under specific conditions, exhibit potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents Trifluoromethylpyrazoles, particularly those with a trifluoromethyl group on the 3- or 5-position of the pyrazole nucleus, like "1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol," have shown remarkable activity as anti-inflammatory and antibacterial agents. This review emphasizes the importance of trifluoromethylpyrazoles in medicinal chemistry, showcasing their potential in developing novel anti-inflammatory and antibacterial agents with better action profiles and minimal side effects (Kamalneet Kaur et al., 2015).

Methyl Substituted Pyrazoles Synthetic and Medicinal Perspective

Among pyrazole derivatives, methyl substituted ones have shown potent medicinal capabilities, exhibiting a broad spectrum of biological activities. The synthesis of these derivatives, including those related to "1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol," has been detailed, providing an analysis of their medical significances till March 2021. This review aims to assist medicinal chemists in generating new leads possessing pyrazole nucleus with high efficacy and less microbial resistance (Tulika Sharma et al., 2021).

Safety And Hazards

The compound is classified as harmful and it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFRUDKMTRGTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C(=C1)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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